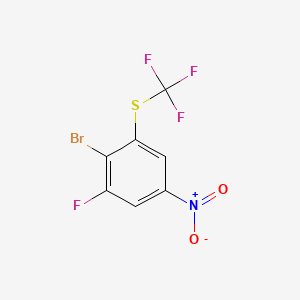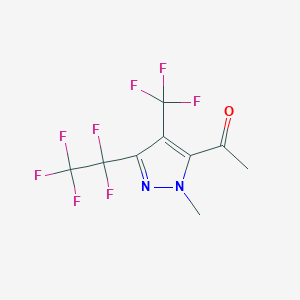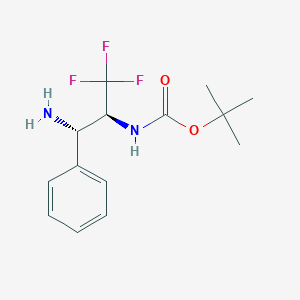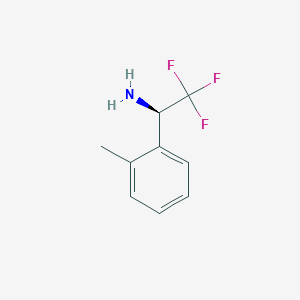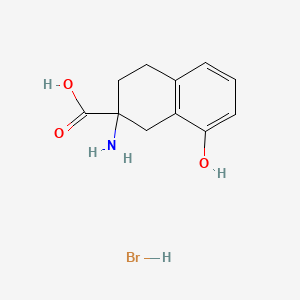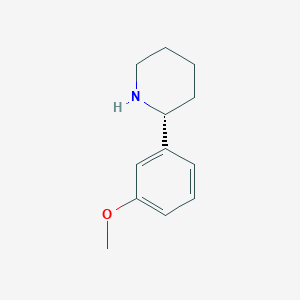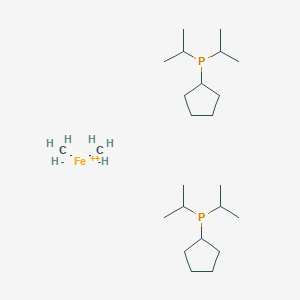
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. It is a chlorinated ketone with a phenyl ring substituted with an ethyl group and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor ketone. One common method is the Friedel-Crafts acylation of 5-ethyl-2-(methylthio)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Substituted ketones with various functional groups replacing the chlorine atom.
Reduction: 1-(5-ethyl-2-(methylthio)phenyl)propan-2-ol.
Oxidation: 1-Chloro-1-(5-ethyl-2-(methylsulfinyl)phenyl)propan-2-one or 1-Chloro-1-(5-ethyl-2-(methylsulfonyl)phenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by binding to specific sites.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: A photoinitiator used in UV-curable inks and coatings.
1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one: A structural isomer with similar chemical properties.
Uniqueness
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H15ClOS |
|---|---|
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
1-chloro-1-(5-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-5-6-11(15-3)10(7-9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
Clave InChI |
QWACJEXXNCFZLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)SC)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
